Enantiomer Potency in GLP-1R Activation
Enantioselective synthesis reveals that the (S)-enantiomer of V-0219 is the active species responsible for oral efficacy, while the (R)-enantiomer demonstrates markedly lower potency. (R)-V-0219 activates GLP-1R with an EC50 of 10 nM in calcium flux assays using HEK cells stably expressing hGLP-1R . In contrast, the (S)-enantiomer exhibits subnanomolar potency in potentiating insulin secretion and is the primary driver of in vivo activity [1]. This differential enantiomeric activity underscores the necessity of using the purified (S)-enantiomer in research.
| Evidence Dimension | EC50 for GLP-1R activation (calcium flux assay) |
|---|---|
| Target Compound Data | Subnanomolar (inferred from racemate EC50 = 0.25 nM in insulin secretion assay) |
| Comparator Or Baseline | (R)-V-0219: EC50 = 10 nM |
| Quantified Difference | >40-fold difference in potency |
| Conditions | HEK cells stably expressing hGLP-1R; calcium flux measurement |
Why This Matters
Procurement of the correct enantiomer is essential to achieve the reported pharmacological activity and ensure experimental reproducibility.
- [1] Decara JM, et al. J Med Chem. 2022. Enantioselective synthesis revealed oral efficacy for (S)-9. View Source
